![molecular formula C9H9N3O3 B346227 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-61-9](/img/structure/B346227.png)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, often involves regio-controlled Sonogashira-type coupling reactions . These reactions proceed smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis
The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is represented by the InChI code: 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . The molecular weight of this compound is 207.19 .Physical And Chemical Properties Analysis
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a solid compound . It should be stored in a dry room at normal temperature .Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, have been identified as having a high impact in medicinal chemistry . They have been used as an antitumor scaffold , indicating potential applications in cancer treatment.
Enzymatic Inhibitory Activity
These compounds have shown enzymatic inhibitory activity . For instance, a study focused on the inhibition of the CDK2 enzyme using ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives .
Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . This suggests potential applications in the development of new materials with unique properties.
Drug Discovery
The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery , making it a valuable tool in the search for new drugs.
Organic Synthesis
These compounds play a significant role in organic synthesis . Researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Cross-Coupling Reactions
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been used in stepwise synthesis via site-selective cross-coupling reactions . This allows for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
Safety and Hazards
properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSGPQQTUJWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CNN2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate |
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